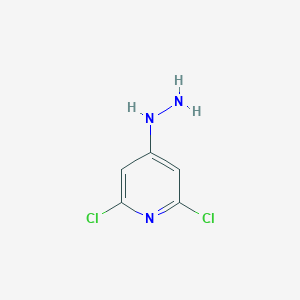

(2,6-Dichloropyridin-4-yl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “(2,6-Dichloropyridin-4-yl)hydrazine” involves several steps. A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .

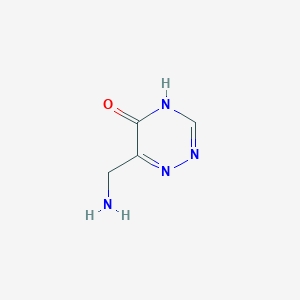

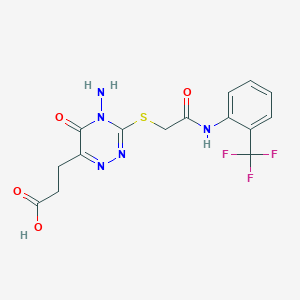

Molecular Structure Analysis

The molecular structure of “(2,6-Dichloropyridin-4-yl)hydrazine” is complex. The InChI code for this compound is 1S/C5H4BCl2NO2/c7-4-1-3 (6 (10)11)2-5 (8)9-4/h1-2,10-11H .

Chemical Reactions Analysis

“(2,6-Dichloropyridin-4-yl)hydrazine” is a versatile compound that can participate in various chemical reactions. It is often used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Complex Formation and Structural Analysis

- Coordination Chemistry : (2,6-Dichloropyridin-4-yl)hydrazine derivatives have been utilized in coordination chemistry. For example, Ying Guo and H. Cai (2013) described a complex where AgI atoms are coordinated by ligands derived from this compound, forming a two-dimensional supramolecular structure (Ying Guo & H. Cai, 2013).

Synthesis of Novel Derivatives

- Microwave-Assisted Synthesis : A novel synthesis method involving (2,6-Dichloropyridin-4-yl)hydrazine was reported by Lin-Jiong Zhang et al. (2015), demonstrating the synthesis of 1,2,4-triazolo[4,3-$a$]pyridine derivatives using microwave assistance for high yields and environmental friendliness (Lin-Jiong Zhang et al., 2015).

Chemical Characterization and Properties

- Chemical Structure Analysis : Peng Wang et al. (2010) synthesized a compound using 2,3-dichloropyridine and hydrazine hydrate, closely related to (2,6-Dichloropyridin-4-yl)hydrazine. Their work detailed the chemical structure and properties of the synthesized compound (Peng Wang et al., 2010).

Application in Sensor Development

- Chemosensor Development : Smita S. Patil et al. (2014) developed a chemosensor using a derivative of (2,6-Dichloropyridin-4-yl)hydrazine for detecting Co(2+) ions in semi-aqueous media. This sensor showed significant color changes visible to the naked eye, demonstrating its potential in environmental monitoring (Smita S. Patil et al., 2014).

Pharmaceutical Synthesis and Analysis

- Pharmaceutical Derivatives Synthesis : M. Alam et al. (2012) synthesized hydrazine derivatives with potential pharmaceutical applications. They focused on creating compounds with anti-inflammatory and antimicrobial properties (M. Alam et al., 2012).

Advanced Material Synthesis

- Synthesis of Novel Materials : Research by H. Sayed and M. A. Ali (2007) involved the reaction of hydrazine derivatives with various nucleophiles, leading to compounds with potential applications in advanced material science, such as antiviral evaluations (H. Sayed & M. A. Ali, 2007).

Fluorescent Probe Development

- Development of Fluorescent Probes : Zhao Chunshen et al. (2017) designed a fluorescent probe using hydrazine, demonstrating rapid response and distinct color changes. This research highlights the role of hydrazine derivatives in developing sensitive detection tools (Zhao Chunshen et al., 2017).

Metallurgical Applications

- Transition Metal Complexes : Amar Diop et al. (2019) explored the synthesis and characterization of mononuclear complexes involving derivatives of (2,6-Dichloropyridin-4-yl)hydrazine, providing insights into potential metallurgical applications (Amar Diop et al., 2019).

Dye and Pigment Production

- Dyes and Pigments : Yuh-Wen Ho (2005) conducted research on the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, demonstrating their application as disperse dyes, signifying the role of hydrazine derivatives in the production of dyes and pigments (Yuh-Wen Ho, 2005).

Antimicrobial Research

- Antimicrobial Compound Synthesis : NB Patel et al. (2010) synthesized a series of quinazolinone derivatives using hydrazine hydrate, focusing on their potential antimicrobial activities (NB Patel et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (2,6-Dichloropyridin-4-yl)hydrazine are currently unknown. This compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities , suggesting that (2,6-Dichloropyridin-4-yl)hydrazine may interact with multiple targets.

Biochemical Pathways

Based on the biological activities of related pyrrolopyrazine derivatives , it can be hypothesized that this compound may influence pathways related to inflammation, microbial infection, and possibly tumor growth.

Pharmacokinetics

Its molecular weight of 178.02 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the gastrointestinal tract.

Result of Action

Given the biological activities of related compounds , it is possible that this compound may exert anti-inflammatory, antimicrobial, and potentially antitumor effects.

properties

IUPAC Name |

(2,6-dichloropyridin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZAXELOAJLSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-hydrazinylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)

![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)

![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)